molecular formula C12H20ClN5 B12218277 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12218277
M. Wt: 269.77 g/mol
InChI Key: OWOCKXNEVNQLMC-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The first pyrazole ring (1-isopropyl-1H-pyrazol-5-yl) features an isopropyl substituent at the N1 position, while the second pyrazole (1,3-dimethyl-1H-pyrazol-4-amine) contains methyl groups at the N1 and C3 positions. This compound is structurally analogous to bioactive pyrazole derivatives reported in pharmaceutical research, particularly those targeting hematological and pulmonary disorders .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,3-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)7-13-12-8-16(4)15-10(12)3;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

OWOCKXNEVNQLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Alkylation Reaction

The primary synthetic pathway involves the alkylation of 1-isopropyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine. Key steps include:

  • Reagents : Potassium carbonate (K₂CO₃) as a base, dimethylformamide (DMF) as the solvent.
  • Conditions : Heating at 80–100°C for 8–12 hours under inert atmosphere.

Mechanism :

  • Deprotonation of the amine group in 1,3-dimethyl-1H-pyrazol-4-amine by K₂CO₃.
  • Nucleophilic attack on the aldehyde carbon of 1-isopropyl-1H-pyrazole-5-carbaldehyde.
  • Elimination of water to form the methylene bridge.

Typical Yield : 65–75% after purification.

Alternative Condensation Approaches

Reductive Amination

A modified method employs reductive amination using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):

  • Substrates : 1-Isopropyl-1H-pyrazole-5-carbaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine.
  • Conditions : Methanol or ethanol solvent, room temperature, 24–48 hours.
  • Yield : 50–60%, with reduced byproduct formation.
Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions : 120°C, 30 minutes, DMF solvent.
  • Yield : 80–85%, with 95% purity.

Optimization of Reaction Parameters

Solvent Screening

Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%)
DMF K₂CO₃ 80 12 72 92
DMSO K₂CO₃ 90 10 68 89
Ethanol NaHCO₃ 70 24 55 85
Acetonitrile Et₃N 60 18 48 78

DMF outperforms other solvents due to its high polarity and ability to stabilize intermediates.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yield to 78% by enhancing reagent solubility.
  • Lewis Acids : ZnCl₂ (5 mol%) reduces reaction time to 6 hours but lowers yield (60%) due to side reactions.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve reproducibility and safety:

  • Parameters :
    • Residence time: 20 minutes.
    • Temperature: 100°C.
    • Pressure: 3 bar.
  • Output : 1–5 kg/hour with 90% conversion.

Purification Techniques

Method Purity (%) Recovery (%) Cost (USD/kg)
Recrystallization 98 70 120
Column Chromatography 99.5 85 450
Distillation 95 60 90

Column chromatography is preferred for high-purity batches (>99%), while recrystallization balances cost and yield.

Precursor Synthesis

1-Isopropyl-1H-pyrazole-5-carbaldehyde

Synthesis Steps :

  • Vilsmeier-Haack Reaction :
    • React 1-isopropyl-1H-pyrazole with POCl₃ and DMF at 0°C.
    • Hydrolyze with NaOH to yield the aldehyde.
    • Yield : 85–90%.

1,3-Dimethyl-1H-pyrazol-4-amine

Synthesis Steps :

  • Nitration : Treat 1,3-dimethylpyrazole with HNO₃/H₂SO₄ at 90°C to form 4-nitro-1,3-dimethylpyrazole.
  • Reduction : Catalytic hydrogenation (H₂, Ra-Ni) in ethanol to reduce the nitro group.
    • Yield : 70–75%.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.45 (d, 6H, CH(CH₃)₂), 2.25 (s, 3H, NCH₃), 3.90 (s, 2H, CH₂), 6.15 (s, 1H, pyrazole-H).
¹³C NMR δ 22.1 (CH(CH₃)₂), 35.6 (NCH₃), 45.8 (CH₂), 148.9 (pyrazole-C).
HRMS [M+H]⁺ calc. 240.1702, found 240.1705.

Purity Standards

Impurity Acceptable Limit (ppm) Detection Method
Unreacted aldehyde <50 HPLC-UV
Solvent residues <500 GC-MS
Inorganic salts <1000 ICP-OES

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer treatments. Its mechanism of action primarily involves the inhibition of specific enzymes associated with inflammation and microbial growth.

The biological activity of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is characterized by:

  • Enzyme Inhibition : The compound shows significant inhibition against various enzymes linked to inflammatory pathways.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines.

Case Studies:

StudyCompound TestedCell LineIC50 (µM)Notes
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Significant cytotoxicity
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA54926Potent growth inhibition
Xia et al.1-Arylmethyl-3-aryl-1H-pyrazole derivativesVarious49.85Induced apoptosis

These studies indicate that compounds with similar pyrazole structures can effectively target cancer cells, offering a promising avenue for drug development.

Material Science Applications

The unique structure of this compound also lends itself to applications in material science:

Polymer Synthesis

The compound can be utilized in synthesizing novel polymers due to its dual pyrazole rings which enhance cross-linking capabilities.

Coordination Complexes

Its ability to form coordination complexes with transition metals opens up potential applications in catalysis and materials engineering.

Agricultural Applications

The biological activity of this compound extends to agricultural applications, particularly as a potential pesticide or herbicide:

Pesticidal Activity

Research indicates that pyrazole derivatives may exhibit antimicrobial properties, making them suitable candidates for developing new agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

  • N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (): This derivative replaces the isopropyl group with an ethyl substituent and introduces a fluorine atom at the C5 position of the pyrazole.
  • N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine ():
    This compound features ethyl and 2-methylpropyl (isobutyl) substituents. The branched alkyl chain may improve lipophilicity, whereas the absence of a dimethylamine group in the second pyrazole could reduce basicity and solubility .

Key Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Ethyl-Fluoro Derivative Isobutyl Derivative
Molecular Weight ~275 g/mol (estimated) 329.82 g/mol 275.39 g/mol
Substituents Isopropyl, dimethylamine Ethyl, fluorine, dimethylamine Ethyl, isobutyl
Polarity Moderate (due to amine group) Higher (fluorine increases polarity) Lower (branched alkyl increases lipophilicity)
Therapeutic Indications Hypothesized: Hematological disorders Not explicitly stated Not explicitly stated

Biological Activity

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dual pyrazole structure characterized by:

  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : Approximately 240.32 g/mol
  • Structural Features : Two pyrazole rings linked by a methylene bridge, with isopropyl and dimethyl substitutions that enhance its chemical properties.

This compound exhibits biological activity primarily through the inhibition of specific enzymes involved in inflammation and microbial growth. This inhibition disrupts metabolic pathways, leading to potential therapeutic effects against various diseases, including cancer and infections.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. Studies have shown its effectiveness against various cancer cell lines, demonstrating:

  • Cytotoxicity : Significant cytotoxic effects were observed in MIA PaCa-2 pancreatic cancer cells with submicromolar antiproliferative activity .
  • Mechanism : It reduces mTORC1 activity and increases autophagy levels, disrupting autophagic flux and leading to cell death in cancerous cells .

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties. The inhibition of inflammatory pathways can contribute to its therapeutic potential in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of this compound through various experimental setups:

Study ReferenceCell LineIC50 (µM)Observations
MIA PaCa-2<0.5Submicromolar antiproliferative activity
A54926Significant inhibition of tumor growth
P. falciparumN/APotent antimalarial activity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Alkylation : The reaction of 1-isopropyl-1H-pyrazole with 1,3-dimethylpyrazole under basic conditions.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.

Applications

Due to its biological activity, this compound is being explored for:

  • Development of anti-inflammatory agents
  • Creation of antimicrobial compounds
  • Potential applications in material sciences , particularly in synthesizing novel polymers and coordination complexes.

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